Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
CAS No.:
Cat. No.: VC0525176
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |
| Standard InChI | InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 |
| Standard InChI Key | RITRCMIWRZBDID-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a benzoate ester backbone with two key substituents:
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Amino group (-NH₂) at position 3, which enhances solubility and enables participation in hydrogen bonding.
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4-Benzylpiperazine moiety at position 4, contributing to lipophilicity and receptor-binding capabilities .
Table 1: Key Structural Data
The benzylpiperazine group adopts a chair conformation, while the ester and amino groups occupy planar positions relative to the aromatic ring .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves a multi-step sequence, drawing parallels to methods used for analogous compounds :
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Intermediate Preparation:
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Step 1: Nitration of ethyl 4-fluorobenzoate to introduce a nitro group at position 3.
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Step 2: Nucleophilic aromatic substitution with 1-benzylpiperazine under reflux in N,N-dimethylformamide (DMF), replacing the fluorine atom with the piperazine moiety .
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Step 3: Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride .
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C → 50°C, 6 h | 85% | |
| 2 | 1-Benzylpiperazine, DMF, 160°C, 16 h | 70% | |
| 3 | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h | 90% |
Optimization Challenges
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Amino Group Stability: The reduction step (Step 3) requires careful pH control to prevent ester hydrolysis .
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Regioselectivity: Competing substitutions at positions 2 and 4 necessitate precise temperature modulation during Step 2 .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the piperazine tertiary amine; limited solubility in water (LogP ≈ 3.8).
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Stability: Stable under ambient conditions but susceptible to ester hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.
Table 3: Physicochemical Profile
| Property | Value | Method | Source |
|---|---|---|---|
| Melting point | 132–135°C (predicted) | DSC | |
| LogP | 3.82 | Computational | |
| pKa (amino group) | 4.9 ± 0.2 | Potentiometric |
Applications in Medicinal Chemistry
Drug Discovery
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Kinase Inhibitors: The amino group facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
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Neuropharmacology: Structural analogs demonstrate anxiolytic effects in murine models via 5-HT₁A agonism.
Prodrug Design
Ethyl esters are widely used to improve oral bioavailability. For example, hydrolysis in vivo releases 3-amino-4-(4-benzylpiperazin-1-yl)benzoic acid, a potential COX-2 inhibitor.
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